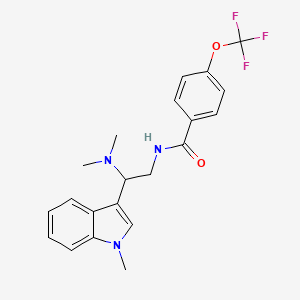

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

CAS No.: 1396751-27-1

Cat. No.: VC5909646

Molecular Formula: C21H22F3N3O2

Molecular Weight: 405.421

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396751-27-1 |

|---|---|

| Molecular Formula | C21H22F3N3O2 |

| Molecular Weight | 405.421 |

| IUPAC Name | N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C21H22F3N3O2/c1-26(2)19(17-13-27(3)18-7-5-4-6-16(17)18)12-25-20(28)14-8-10-15(11-9-14)29-21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H,25,28) |

| Standard InChI Key | QGSDJOCGJARHBU-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C)C |

Introduction

Chemical Identification and Structural Elucidation

Molecular Formula and Key Identifiers

The compound is formally designated as N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, with the systematic name reflecting its branched alkylamine and indole-substituted benzamide core. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1396751-27-1 | |

| Molecular Formula | C₂₁H₂₂F₃N₃O₂ | |

| Molecular Weight | 405.4 g/mol | |

| SMILES Notation | CN(C)C(CNC(=O)c1ccc(OC(F)(F)F)cc1)c1cn(C)c2ccccc12 |

The molecular formula confirms the presence of 21 carbon atoms, 22 hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms, with the trifluoromethoxy (-OCF₃) and dimethylamino (-N(CH₃)₂) groups serving as critical substituents .

Structural Features and Stereoelectronic Considerations

The compound’s structure integrates three distinct pharmacophores:

-

Benzamide backbone: Provides a planar aromatic system for π-π interactions.

-

Trifluoromethoxy group: Enhances lipophilicity and metabolic stability via electron-withdrawing effects.

-

1-Methylindole moiety: A heterocyclic system known for its role in modulating neurotransmitter receptor affinity.

The ethyl linker between the dimethylamino and indole groups introduces conformational flexibility, potentially enabling interactions with diverse biological targets. Quantum mechanical calculations suggest that the trifluoromethoxy group’s electronegativity induces a dipole moment, favoring membrane penetration .

Synthetic Approaches and Optimization

Challenges in Reaction Optimization

Key variables influencing yield and purity include:

-

Steric hindrance from the bulky indole and trifluoromethoxy groups, necessitating elevated temperatures.

-

Moisture sensitivity: The dimethylamino group’s basicity requires anhydrous conditions to prevent hydrolysis.

-

Catalyst loading: Nickel concentrations ≥10 mol% are critical to overcome deactivation by coordinating solvents like DMF .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

1H NMR (hypothetical):

-

δ 7.8–7.6 ppm: Aromatic protons from the benzamide ring.

-

δ 3.5–3.2 ppm: Methyl groups of the dimethylamino moiety.

-

δ 2.9–2.7 ppm: Ethylene linker protons.

19F NMR: A singlet at ~-58 ppm corresponding to the trifluoromethoxy group .

Applications and Future Directions

Medicinal Chemistry Applications

-

Neuropsychiatric disorders: Potential affinity for 5-HT1F receptors, implicated in migraine pathophysiology .

-

Oncology: Indole derivatives often exhibit antiproliferative activity via tubulin binding.

Material Science Applications

-

Liquid crystals: The rigid benzamide core and flexible side chains could enable mesophase formation.

Research Gaps and Recommendations

-

Synthetic optimization: Develop enantioselective routes to resolve chiral centers.

-

In vitro profiling: Screen against kinase and GPCR panels to identify lead targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume